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Compound of Interest

Compound Name: 2,4-Dinitrophenetole

Cat. No.: B1218203

An In-depth Analysis of NMR, IR, and UV-Vis Spectroscopic Data

This technical guide provides a comprehensive overview of the spectroscopic characterization
of 2,4-dinitrophenetole, a nitroaromatic compound of interest to researchers and scientists in
drug development and materials science. This document compiles and analyzes the available
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)
spectroscopic data to facilitate its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. The following sections present the available *H and 13C
NMR data for 2,4-dinitrophenetole.

'H NMR Spectroscopy

The 'H NMR spectrum of 2,4-dinitrophenetole provides information about the chemical
environment of the hydrogen atoms in the molecule.

Table 1: *H NMR Spectroscopic Data for 2,4-Dinitrophenetole
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Chemical Shift

Multiplicity Integration Assignment
(ppm)
8.75 d 1H H-3
8.40 dd 1H H-5
7.30 d 1H H-6
4.30 q 2H -O-CH2-CHs
1.50 t 3H -O-CH2-CHs

Note: The assignments are based on the expected electronic effects of the nitro and ethoxy

groups on the aromatic ring.

3C NMR Spectroscopy

Obtaining a definitive 3C NMR spectrum for 2,4-dinitrophenetole has proven challenging

based on currently available public data. Much of the available information is for the closely

related compound, 2,4-dinitrophenol. For reference and comparative purposes, the 3C NMR

data for 2,4-dinitrophenol is provided below. The chemical shifts for 2,4-dinitrophenetole are

expected to be similar for the aromatic carbons, with the key difference being the signals

corresponding to the ethoxy group instead of the hydroxyl group.

Table 2: 13C NMR Spectroscopic Data for 2,4-Dinitrophenol (for reference)
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Chemical Shift (ppm) A-ss-ignment (for 2,4- Expe-ct-ed Assignment (for
dinitrophenol) 2,4-dinitrophenetole)
~155 C-1 (C-OH) C-1 (C-O-CH2CHs)
~141 C-4 (C-NO2) C-4 (C-NO2)
~138 C-2 (C-NO2) C-2 (C-NO2)
~129 C-6 C-6
~122 C-5 C-5
~116 C-3 C-3
-O-CH2-CHs
-O-CH2-CHs

Note: The expected chemical shifts for the ethoxy group in 2,4-dinitrophenetole would be
approximately 65-70 ppm for the O-CHz carbon and 15-20 ppm for the -CHs carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. As with the 13C NMR data, specific IR spectra for 2,4-
dinitrophenetole are not readily available. Therefore, the IR absorption data for 2,4-
dinitrophenol is presented as a reference, as the key functional groups (nitro groups and the
aromatic ring) are common to both molecules. The main difference would be the absence of a
broad O-H stretch and the presence of C-O-C ether stretches in 2,4-dinitrophenetole.

Table 3: Key IR Absorption Bands for 2,4-Dinitrophenol (for reference)
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Wavenumber ] . Expected in 2,4-
Intensity Assignment o
(cm™?) Dinitrophenetole?
~3200-3600 Broad, Strong O-H Stretch No
~3100 Medium Aromatic C-H Stretch Yes
Aromatic C=C
~1590, 1470 Strong ] Yes
Bending
N-O Asymmetric &
~1520, 1340 Strong ) Yes
Symmetric Stretch
C-O Stretch Replaced by C-O-C
~1270 Strong ]
(Phenolic) Stretch
C-0O-C Asymmetric &
~1100-1300 Strong Yes

Symmetric Stretch

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The UV-Vis spectrum of 2,4-dinitrophenetole is expected to be similar to that of 2,4-

dinitrophenol due to the presence of the same chromophore, the dinitrophenyl group.

Table 4: UV-Vis Absorption Data for 2,4-Dinitrophenol (in Ethanol, for reference)

Amax (nm) Molar Absorptivity (g) Electronic Transition
~260 ~13,000 m—-T
~360 ~3,000 n- T

Experimental Protocols

Detailed experimental protocols for the spectroscopic techniques are provided below.

NMR Spectroscopy
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e Sample Preparation: A sample of 2,4-dinitrophenetole (typically 5-10 mg) is dissolved in a
deuterated solvent (e.g., CDCls, DMSO-ds) in a standard 5 mm NMR tube.

e Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
e 'H NMR Parameters:

o Number of scans: 16-64

o Relaxation delay: 1-2 seconds

o Pulse width: 90°
e 13C NMR Parameters:

o Number of scans: 1024 or more (due to the low natural abundance of 13C)

o Relaxation delay: 2-5 seconds

o Pulse width: 90°

o Proton decoupling is applied to simplify the spectrum.

IR Spectroscopy (ATR)

o Sample Preparation: A small amount of the solid 2,4-dinitrophenetole is placed directly onto
the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory.

e Parameters:

[¢]

Spectral range: 4000-400 cm~1

Resolution: 4 cm—!

o

Number of scans: 16-32

[e]
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o A background spectrum of the clean ATR crystal is recorded prior to sample analysis.

UV-Vis Spectroscopy

e Sample Preparation: A stock solution of 2,4-dinitrophenetole is prepared by accurately
weighing a small amount of the compound and dissolving it in a UV-grade solvent (e.g.,
ethanol, methanol, or acetonitrile) in a volumetric flask. This stock solution is then diluted to a
concentration that gives an absorbance reading between 0.1 and 1.0.

e Instrumentation: A dual-beam UV-Vis spectrophotometer.
e Parameters:
o Wavelength range: 200-800 nm

o A baseline correction is performed using a cuvette filled with the pure solvent.

Visualizations

The following diagrams illustrate a generalized workflow for the spectroscopic characterization
of a solid organic compound like 2,4-dinitrophenetole.
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Caption: Generalized workflow for spectroscopic characterization.
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Caption: Logic for integrating spectroscopic data.

 To cite this document: BenchChem. [Spectroscopic Characterization of 2,4-Dinitrophenetole:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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